molecular formula C16H13FN6S B4649135 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1-methyl-1H-benzimidazole

2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1-methyl-1H-benzimidazole

Cat. No.: B4649135
M. Wt: 340.4 g/mol
InChI Key: IHCTUWIIYXNEEI-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core with a methyl group at position 1 and a sulfanyl (-S-) substituent at position 2. The sulfanyl group is linked to a methylene bridge connected to a tetrazole ring substituted with a 4-fluorophenyl group. The tetrazole ring, a bioisostere for carboxylic acids, may contribute to hydrogen bonding and metabolic resistance.

Properties

IUPAC Name

2-[[1-(4-fluorophenyl)tetrazol-5-yl]methylsulfanyl]-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN6S/c1-22-14-5-3-2-4-13(14)18-16(22)24-10-15-19-20-21-23(15)12-8-6-11(17)7-9-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCTUWIIYXNEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC3=NN=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1-methyl-1H-benzimidazole typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines and Alcohols: From reduction reactions.

    Substituted Benzimidazoles: From substitution reactions.

Scientific Research Applications

2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1-methyl-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, viral infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1-methyl-1H-benzimidazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole-Tetrazole Hybrids

CV-11974 (Angiotensin II Receptor Antagonist)
  • Structure : 1-[[2'-(1H-Tetrazol-5-yl)biphenyl-4-yl]methyl]-2-ethoxybenzimidazole-7-carboxylic acid .
  • Key Differences :
    • The biphenyl-tetrazole group in CV-11974 enables π-π stacking in receptor binding, whereas the target compound’s 4-fluorophenyl-tetrazole may prioritize hydrophobic and electrostatic interactions.
    • CV-11974 includes a carboxylic acid group, enhancing solubility, while the target compound’s methyl and sulfanyl groups increase lipophilicity.
  • Activity : CV-11974 exhibits potent antagonism (IC₅₀ = 1.12 × 10⁻⁷ M in bovine adrenal cortex) due to tetrazole-mediated receptor interactions .
5-[(4-Methylbenzyl)sulfanyl]-1-phenyl-1H-tetrazole
  • Structure : Tetrazole with 1-phenyl and sulfanyl-4-methylbenzyl substituents .
  • The 4-methylbenzyl group introduces steric bulk compared to the target compound’s fluorophenyl group.
  • Implications : Lower polarity may reduce aqueous solubility but improve membrane permeability.

Tetrazole Derivatives with Halogen Substituents

5-[(2-Chloro-4-fluorobenzyl)sulfanyl]-1-methyl-1H-tetrazole
  • Structure : Tetrazole with 1-methyl and sulfanyl-2-chloro-4-fluorobenzyl groups .
  • Absence of benzimidazole limits dual heterocyclic interactions.
  • Implications : Enhanced metabolic stability due to halogenation but reduced structural complexity for receptor targeting.

Benzimidazoles with Sulfanyl Linkers

5-Chloro-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole
  • Structure: Benzimidazole with 5-chloro and sulfanyl-ethyl-phenoxy substituents .
  • Key Differences: The ethyl-phenoxy linker introduces flexibility, unlike the rigid tetrazole in the target compound. Chlorine at position 5 may enhance electrophilic reactivity.
  • Implications: Potential antimicrobial applications due to chloro-substitution, but reduced hydrogen-bonding capacity compared to tetrazole.

Pharmacopeial Benzimidazole-Tetrazole Derivatives

Montelukast Sodium Impurities
  • Structure : Complex benzimidazole-tetrazole hybrids with sulfonyl and carboxylate groups .
  • Key Differences :
    • Sulfonyl (-SO₂-) linkages increase oxidation state and stability compared to sulfanyl (-S-) in the target compound.
    • Carboxylate groups improve solubility but may reduce blood-brain barrier penetration.

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Biological Activity/Properties References
Target Compound Benzimidazole 1-methyl, 2-sulfanyl-(4-fluorophenyl-tetrazole) High lipophilicity, potential H-bonding N/A
CV-11974 Benzimidazole Biphenyl-tetrazole, carboxylic acid Potent AII antagonist (IC₅₀ = 1.12 × 10⁻⁷ M)
5-[(4-Methylbenzyl)sulfanyl]-1-phenyl-1H-tetrazole Tetrazole 1-phenyl, sulfanyl-4-methylbenzyl Enhanced membrane permeability
5-[(2-Chloro-4-fluorobenzyl)sulfanyl]-1-methyl-1H-tetrazole Tetrazole 1-methyl, sulfanyl-2-chloro-4-fluorobenzyl High metabolic stability
5-Chloro-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole Benzimidazole 5-chloro, sulfanyl-ethyl-phenoxy Potential antimicrobial activity

Key Findings

  • Tetrazole Role : The tetrazole ring in the target compound and CV-11974 is critical for receptor interactions, acting as a carboxylic acid bioisostere .
  • Sulfanyl vs. Sulfonyl : Sulfanyl groups (target compound) offer reduced oxidation susceptibility compared to sulfonyl derivatives (e.g., Montelukast impurities), balancing stability and reactivity .
  • Benzimidazole Core : The planar benzimidazole structure facilitates interactions with biological targets, distinguishing it from simpler tetrazole derivatives .

Biological Activity

The compound 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1-methyl-1H-benzimidazole is a novel synthetic organic molecule featuring a benzimidazole core, a tetrazole ring, and a fluorophenyl group. This unique structure positions it as a promising candidate for various biological applications, particularly in medicinal chemistry. The focus of this article is to explore its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name highlights its complex structure, which includes:

  • Benzimidazole core : Known for its broad pharmacological properties.
  • Tetrazole ring : Often associated with increased metabolic stability and bioactivity.
  • Fluorophenyl group : Enhances lipophilicity and may improve binding affinity to biological targets.

Biological Activity Overview

Recent studies have demonstrated that benzimidazole derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial : Effective against various bacteria and fungi.
  • Anticancer : Potential to inhibit tumor growth through modulation of specific pathways.
  • Neurological : Interaction with GABA-A receptors suggests possible anxiolytic effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Gram-positive/negative bacteria
AnticancerInhibition of cell proliferation in cancer lines
NeurologicalPositive allosteric modulation of GABA-A receptors

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • GABA-A Receptor Modulation : The benzimidazole scaffold has been shown to act as a positive allosteric modulator (PAM) at the GABA-A receptor, enhancing the receptor's response to its natural ligand, GABA. This mechanism is crucial for potential anxiolytic effects.
  • Enzyme Inhibition : The tetrazole moiety may mimic carboxylate groups, allowing it to bind effectively to enzyme active sites, thereby inhibiting their activity. This characteristic is significant in drug design for targeting specific enzymes involved in disease processes.

Study 1: Antimicrobial Activity

In a recent study, derivatives of benzimidazole were tested for their antimicrobial efficacy against various pathogens. The compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Study 2: Anticancer Potential

Another research effort focused on the anticancer properties of benzimidazole derivatives. The compound was evaluated against several cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis. The underlying mechanism involved the modulation of apoptotic pathways and cell cycle arrest.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1-methyl-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1-methyl-1H-benzimidazole

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